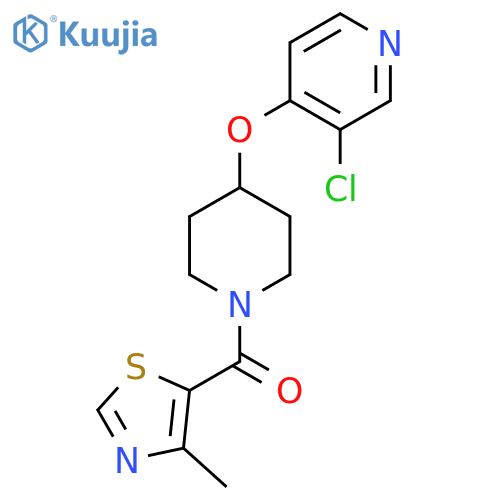

Cas no 2034431-12-2 (3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine)

3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine 化学的及び物理的性質

名前と識別子

-

- 3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine

- 3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine

- 2034431-12-2

- F6479-3219

- [4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone

- AKOS026691126

- (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methylthiazol-5-yl)methanone

-

- インチ: 1S/C15H16ClN3O2S/c1-10-14(22-9-18-10)15(20)19-6-3-11(4-7-19)21-13-2-5-17-8-12(13)16/h2,5,8-9,11H,3-4,6-7H2,1H3

- InChIKey: APEZTIXYGSURKS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=NC=CC=1OC1CCN(C(C2=C(C)N=CS2)=O)CC1

計算された属性

- せいみつぶんしりょう: 337.0651756g/mol

- どういたいしつりょう: 337.0651756g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 393

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 83.6Ų

3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6479-3219-1mg |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 1mg |

$81.0 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-15mg |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 15mg |

$133.5 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-25mg |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 25mg |

$163.5 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-50mg |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 50mg |

$240.0 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-30mg |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 30mg |

$178.5 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-20mg |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 20mg |

$148.5 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-20μmol |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 20μmol |

$118.5 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-10μmol |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 10μmol |

$103.5 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-4mg |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 4mg |

$99.0 | 2023-09-08 | ||

| Life Chemicals | F6479-3219-5mg |

3-chloro-4-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]oxy}pyridine |

2034431-12-2 | 5mg |

$103.5 | 2023-09-08 |

3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine 関連文献

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridineに関する追加情報

Introduction to 3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine (CAS No. 2034431-12-2)

3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2034431-12-2, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including a piperidine moiety and a thiazole ring, which are well-documented for their biological activity and potential therapeutic applications.

The presence of a chloro substituent at the 3-position of the pyridine ring and a carbonyl group linked to a 4-methyl-1,3-thiazole moiety at the 1-position of the piperidine ring adds to the complexity and diversity of this molecule. Such structural features are often exploited in medicinal chemistry to modulate pharmacokinetic properties, enhance binding affinity to biological targets, and improve overall drug efficacy. The combination of these elements makes 3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine a subject of considerable interest for researchers aiming to develop novel therapeutic agents.

In recent years, there has been a growing emphasis on the development of small molecule inhibitors that target specific enzymes and receptors involved in various disease pathways. The piperidine scaffold is particularly noteworthy in this context, as it is frequently employed in the design of drugs targeting central nervous system disorders, cardiovascular diseases, and oncological conditions. The incorporation of a thiazole ring further enhances the pharmacological potential of this compound, given that thiazole derivatives are known for their broad spectrum of biological activities.

The carbonyl group in the molecular structure of 3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine serves as a key pharmacophore that can interact with various biological targets through hydrogen bonding or other non-covalent interactions. This feature is particularly relevant in the context of drug design, where precise molecular recognition is crucial for achieving high selectivity and potency. Additionally, the chloro substituent can influence the electronic properties of the molecule, thereby affecting its reactivity and binding characteristics.

The synthesis and characterization of 3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine have been subjects of extensive research due to its potential applications in medicinal chemistry. Advanced synthetic methodologies have been employed to construct the complex framework of this compound while maintaining high purity and yield. Techniques such as multi-step organic synthesis, catalytic transformations, and purification methods like column chromatography have been instrumental in achieving these objectives.

The pharmacological profile of 3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine has been evaluated through various in vitro and in vivo studies. These investigations have highlighted its potential as an inhibitor of key enzymes involved in disease pathways such as inflammation, pain perception, and neurodegeneration. The compound's ability to modulate these pathways suggests its utility in developing treatments for conditions ranging from chronic pain syndromes to neurodegenerative disorders.

In addition to its pharmacological potential, 3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine has also been studied for its chemical stability and bioavailability. These aspects are critical for determining the feasibility of clinical translation and ensuring that the compound can be administered safely and effectively to patients. Stability studies have revealed that the compound exhibits good shelf-life under appropriate storage conditions, while bioavailability studies indicate promising absorption rates following oral administration.

The latest research findings suggest that derivatives of this compound may exhibit enhanced therapeutic effects when combined with other drugs or when modified further to improve specific pharmacokinetic properties. For instance, modifications at the piperidine or thiazole moieties could lead to increased selectivity or reduced side effects. These insights are guiding ongoing efforts to optimize the molecular structure for improved efficacy and safety profiles.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of compounds like 3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine exemplifies this collaborative approach, where chemical innovation meets biological understanding to address unmet medical needs. As research continues to uncover new applications for this compound and its derivatives, it is expected that it will play an increasingly important role in future therapeutic strategies.

2034431-12-2 (3-chloro-4-{1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yloxy}pyridine) 関連製品

- 2567497-46-3(3-(3,5-dichlorophenyl)({(9H-fluoren-9-yl)methoxycarbonyl})aminopropanoic acid)

- 1881480-24-5(6-Chloro-N-ethyl-4-methylpyridine-3-sulfonamide)

- 21850-52-2(4-ethyl(2-hydroxyethyl)amino-2-methylbenzaldehyde)

- 1214342-03-6(3-(3-Fluoro-4-nitrophenyl)pyridine)

- 7094-26-0(1,1,2-trimethylcyclohexane)

- 2013777-67-6(4-(benzyloxy)-N-propylbenzene-1-sulfonamide)

- 2098080-25-0(2-(1-Hydroxyethyl)pyrrolidine-1-carboximidamide)

- 2287312-54-1([3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine)

- 2228748-82-9(3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine)

- 1708126-13-9(1'-(tert-Butoxy)carbonyl-3H-spiro1-benzofuran-2,4'-piperidine-5-carboxylic Acid)